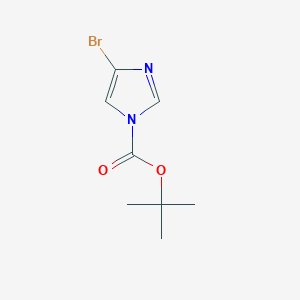

Tert-butyl 4-bromo-1H-imidazole-1-carboxylate

Description

Tert-butyl 4-bromo-1H-imidazole-1-carboxylate (CAS: 1338257-80-9) is a brominated imidazole derivative with the molecular formula C₈H₁₁BrN₂O₂ and a molecular weight of 247.09 g/mol . It features a tert-butyl carbamate group at the 1-position and a bromine substituent at the 4-position of the imidazole ring. This compound is primarily used in pharmaceutical and organic synthesis as a versatile intermediate, enabling further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) due to its bromine moiety. It is stored under inert conditions (2–8°C) to prevent decomposition .

Properties

IUPAC Name |

tert-butyl 4-bromoimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-4-6(9)10-5-11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWNHKQNLFMFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-1H-imidazole-1-carboxylate typically involves the bromination of an imidazole derivative followed by the introduction of a tert-butyl ester group. One common method involves the reaction of 4-bromo-1H-imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-bromo-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted imidazole derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced imidazole derivatives.

Hydrolysis: The major product is 4-bromo-1H-imidazole-1-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-bromo-1H-imidazole-1-carboxylate is primarily utilized as a building block in organic synthesis. It serves as an intermediate for creating more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom facilitates nucleophilic substitution reactions, making it a valuable precursor in synthesizing other compounds.

Medicinal Chemistry

The compound exhibits potential biological activities that make it a candidate for drug development:

- Enzyme Inhibition: Research indicates that this compound can act as an enzyme inhibitor, modulating interactions with various biological targets. The imidazole moiety contributes to its ability to form hydrogen bonds and engage in π-π interactions, which are critical for binding affinity towards proteins.

- Anticancer Activity: Compounds with similar structures have demonstrated significant anticancer properties. Studies reveal that derivatives of imidazole can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .

Antiviral and Antifungal Properties

Beyond its anticancer potential, the compound's imidazole scaffold has been explored for antiviral and antifungal activities. Similar compounds have shown efficacy against viral infections and fungal growth, indicating a broad spectrum of biological activity .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Anticancer Activity Case Study

A structure-activity relationship (SAR) study focused on benzimidazole derivatives indicated that modifications at the bromomethyl position significantly affect cytotoxicity against various cancer cell lines. The following table summarizes findings related to similar compounds:

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Apoptosis induction via caspase activation |

| Compound B | 1.98 ± 1.22 | Inhibition of tubulin polymerization |

| This compound | TBD | Potential alkylation of DNA |

Antiviral Activity

Research has demonstrated that imidazole derivatives exhibit antiviral properties by interfering with viral replication mechanisms. This suggests that this compound could be further investigated for its potential use in antiviral therapies .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-1H-imidazole-1-carboxylate involves its interaction with various molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The tert-butyl ester group can also undergo hydrolysis, releasing the active imidazole derivative .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents and functional groups:

Key Observations :

- Bromine vs. Methyl : Bromine’s electronegativity and larger atomic radius enhance reactivity in cross-coupling reactions compared to methyl .

- Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., tert-butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate) exhibit extended conjugation, improving binding affinity in biological systems .

- Formyl Group : The 4-formyl analog serves as a precursor for fluorescent probes due to its aldehyde functionality .

Physicochemical Properties

- Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to formyl or methyl derivatives .

- Thermal Stability : The tert-butyl group enhances thermal stability across all analogs, enabling high-temperature reactions .

- Crystallinity: The 4-formyl derivative crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding influencing packing efficiency .

Biological Activity

Tert-butyl 4-bromo-1H-imidazole-1-carboxylate is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, crucial for biological interactions.

- Bromine Atom : Positioned at the 4-position of the imidazole ring, enhancing reactivity.

- Tert-butyl Ester Group : Contributes to hydrophobicity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been identified as an enzyme inhibitor, binding covalently to nucleophilic sites on proteins, which alters their function .

- Hydrogen Bonding and π-π Interactions : The imidazole moiety allows for significant interactions with biological targets, enhancing binding affinity and specificity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

- Apoptosis Induction : In a study involving MCF-7 cells, this compound was shown to increase caspase activity, leading to programmed cell death. The IC50 values indicated potent activity comparable to established chemotherapeutics like doxorubicin .

- Enzyme Interaction Studies : Interaction studies revealed that the compound effectively binds to various enzymes, suggesting its potential as a lead compound in drug development targeting specific pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 4-Bromo-1H-imidazole | Lacks the tert-butyl ester group; less hydrophobic and potentially less bioavailable. |

| Tert-butyl 1H-imidazole-1-carboxylate | Lacks the bromine atom; reduced reactivity in substitution reactions. |

| 4-Chloro-1H-imidazole-1-carboxylate | Contains chlorine instead of bromine; leads to different reactivity and properties. |

This compound stands out due to its unique combination of bromine and tert-butyl groups, enhancing both hydrophobicity and reactivity compared to its analogs .

Applications in Research

The compound's applications span several fields:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.